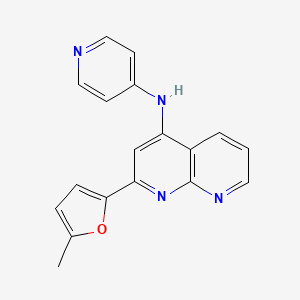
1-Propyl-1,4-dihydropyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propyl-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound with a molecular formula of C7H10N2O2. It belongs to the class of dihydropyrazines, which are known for their diverse chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by a pyrazine ring with two nitrogen atoms and a propyl group attached to the first carbon atom.
Métodos De Preparación
The synthesis of 1-Propyl-1,4-dihydropyrazine-2,3-dione can be achieved through several methods. One common approach involves the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and oxidation steps. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial production methods often involve multi-step synthesis routes that ensure high yield and purity. These methods may include the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to optimize reaction conditions and reduce production time .
Análisis De Reacciones Químicas
1-Propyl-1,4-dihydropyrazine-2,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding pyrazine diones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydropyrazine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazine diones, while reduction produces dihydropyrazine derivatives .
Aplicaciones Científicas De Investigación
1-Propyl-1,4-dihydropyrazine-2,3-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Propyl-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes, depending on its structure and functional groups. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
At the molecular level, the compound can interact with DNA or proteins, disrupting their normal functions and leading to cell death or growth inhibition. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparación Con Compuestos Similares
1-Propyl-1,4-dihydropyrazine-2,3-dione can be compared with other similar compounds such as pyrazine, pyridazine, and pyrimidine. These compounds share a common heterocyclic structure but differ in the number and position of nitrogen atoms in the ring.
Pyrazine: Contains two nitrogen atoms at positions 1 and 4.
Pyridazine: Contains two nitrogen atoms at positions 1 and 2.
Pyrimidine: Contains two nitrogen atoms at positions 1 and 3.
The uniqueness of this compound lies in its specific substitution pattern and the presence of a propyl group, which imparts distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
92716-38-6 |
|---|---|
Fórmula molecular |
C7H10N2O2 |
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
4-propyl-1H-pyrazine-2,3-dione |
InChI |
InChI=1S/C7H10N2O2/c1-2-4-9-5-3-8-6(10)7(9)11/h3,5H,2,4H2,1H3,(H,8,10) |
Clave InChI |
YDQMPGDGAVXCFC-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C=CNC(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-bromo-N,N,3-trimethylimidazo[4,5-b]pyridin-2-amine](/img/structure/B13869460.png)



![Ethyl 2-[4-[(2-chloro-6-methoxybenzoyl)amino]phenyl]acetate](/img/structure/B13869479.png)



![4-[(2-Methylphenyl)methoxy]benzene-1,2-diamine](/img/structure/B13869505.png)
![5-[(4-Chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13869511.png)
![2-Pyridin-2-ylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B13869527.png)
